molecular formula C12H11Br2N B2696810 6,8-Dibromo-3-ethyl-2-methylquinoline CAS No. 860789-83-9

6,8-Dibromo-3-ethyl-2-methylquinoline

Cat. No.: B2696810
CAS No.: 860789-83-9
M. Wt: 329.035
InChI Key: VWQNBRTUTLBILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-3-ethyl-2-methylquinoline: is a heterocyclic aromatic compound with the molecular formula C12H11Br2N and a molecular weight of 329.03 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-3-ethyl-2-methylquinoline typically involves the bromination of 3-ethyl-2-methylquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination at the 6 and 8 positions of the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction Reactions: Reducing agents (e.g., zinc dust), solvents (e.g., acetic acid).

Major Products:

Scientific Research Applications

6,8-Dibromo-3-ethyl-2-methylquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-ethyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

  • 6,8-Dibromo-2-methylquinoline
  • 6,8-Dibromo-3-methylquinoline
  • 6,8-Dibromoquinoline

Comparison: 6,8-Dibromo-3-ethyl-2-methylquinoline is unique due to the presence of both ethyl and methyl groups at the 3 and 2 positions, respectively. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl group at the 3 position may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biological Activity

6,8-Dibromo-3-ethyl-2-methylquinoline is a derivative of the quinoline family, which is known for its diverse biological activities. This article provides an overview of the compound's biological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a quinoline backbone with bromine substituents at positions 6 and 8, and an ethyl group at position 3, along with a methyl group at position 2. This unique structure contributes to its pharmacological properties.

Biological Activities

Quinoline derivatives, including this compound, have been studied for various biological activities:

  • Antimicrobial Activity : Quinoline derivatives are recognized for their effectiveness against a range of pathogens. For instance, compounds with halogen substitutions often exhibit enhanced antimicrobial properties due to increased lipophilicity and electron-withdrawing effects from the halogens .
  • Anticancer Activity : Research indicates that certain quinoline derivatives can inhibit cancer cell proliferation. In particular, derivatives with specific substitutions have shown promising results against various cancer cell lines such as HeLa and MCF-7. The presence of bromine atoms has been linked to increased cytotoxicity in certain studies .
  • Antiviral Activity : The antiviral properties of quinoline derivatives are noteworthy. For example, compounds similar to this compound have demonstrated significant inhibition of viral growth in laboratory settings. This is particularly relevant in the context of emerging viral diseases .

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions on a precursor quinoline compound. Recent advances have introduced metal-free methods for regioselective bromination, which enhances yield and reduces environmental impact .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various pathogens ,
AnticancerInhibits proliferation in HeLa and MCF-7 cells ,
AntiviralSignificant inhibition of viral growth ,

Notable Research Findings

  • Anticancer Efficacy : A study found that derivatives with hydroxyl or acyloxy groups at position 8 exhibited moderate activity against cancer cell lines with IC50 values ranging from 4.60 to 25.00 mM .
  • Antiviral Potential : In vitro evaluations revealed that certain dibromoquinoline derivatives could inhibit H5N1 virus growth by over 90% while maintaining low cytotoxicity levels .
  • Mechanistic Insights : The mechanism of action for these compounds often involves interaction with cellular targets such as topoisomerases and cyclooxygenases, leading to apoptosis in cancer cells or disruption of viral replication processes .

Properties

IUPAC Name

6,8-dibromo-3-ethyl-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br2N/c1-3-8-4-9-5-10(13)6-11(14)12(9)15-7(8)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQNBRTUTLBILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CC(=C2N=C1C)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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